Ethyl 2-((4-chloropyridin-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((4-chloropyridin-2-yl)thio)acetate is a chemical compound with the molecular formula C9H10ClNO2S. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a pyridine ring substituted with a chlorine atom and a thioacetate group, making it a versatile molecule for synthetic and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-chloropyridin-2-yl)thio)acetate typically involves the reaction of 4-chloropyridine-2-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-chloropyridin-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-((4-chloropyridin-2-yl)thio)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-chloropyridin-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound’s thioacetate group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(6-chloropyridin-3-yl)acetate: Similar structure but with the chlorine atom at a different position on the pyridine ring.
Ethyl 2-(4-bromopyridin-2-yl)thio)acetate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-(4-methylpyridin-2-yl)thio)acetate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Ethyl 2-((4-chloropyridin-2-yl)thio)acetate is unique due to the specific positioning of the chlorine atom and the thioacetate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 2-((4-chloropyridin-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction between ethyl acetate and 4-chloropyridine-2-thiol. Characterization of the compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the synthesized compound.
Biological Activity
Antimicrobial Activity
this compound has been evaluated for its antimicrobial properties against various bacterial strains. In a study examining derivatives of pyridine compounds, it was found that certain analogs exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that some derivatives could inhibit bacterial growth at concentrations as low as 16 µg/mL, suggesting a promising profile for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated that this compound could inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 20 µM to 40 µM, indicating moderate efficacy. Mechanistic studies suggested that the compound may induce apoptosis through the mitochondrial pathway, although further research is necessary to elucidate the exact mechanisms involved .
Case Studies
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Antimicrobial Evaluation
A recent study assessed a series of pyridine derivatives for their antimicrobial properties. This compound was included in this evaluation, where it showed promising results against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL, respectively. The study highlighted the importance of structural modifications in enhancing antimicrobial activity . -
Anticancer Activity in Cell Lines
Another investigation focused on the anticancer effects of this compound on various human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with notable effects observed in MDA-MB-231 cells (IC50 = 39.2 ± 1.7 μM). The study proposed that the compound might interfere with key signaling pathways involved in cell survival and proliferation .
Data Tables
Activity Type | Tested Strains/Cell Lines | MIC/IC50 Values | Comments |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive bacteria |
Antimicrobial | Escherichia coli | 64 µg/mL | Effective against Gram-negative bacteria |
Anticancer | MCF-7 | IC50 = 20 μM | Moderate efficacy |
Anticancer | A549 | IC50 = 40 μM | Induces apoptosis |
Properties
CAS No. |
1346707-71-8 |
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Molecular Formula |
C9H10ClNO2S |
Molecular Weight |
231.70 g/mol |
IUPAC Name |
ethyl 2-(4-chloropyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C9H10ClNO2S/c1-2-13-9(12)6-14-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3 |
InChI Key |
RGKUZEZQHXSHOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
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